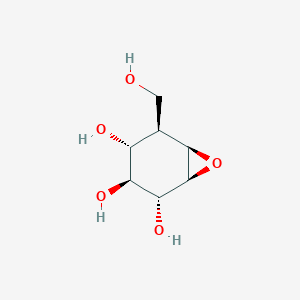

Cyclophellitol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

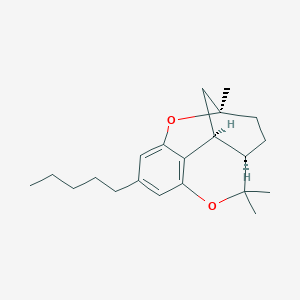

Cyclophellitol is a potent irreversible inhibitor of beta-glucosidases. It is a cyclitol mimic of beta-glucose with an epoxide group in place of the acetal group found in glucosides. This compound was originally isolated from a species of Phellinus mushroom found in Japan . It has garnered significant interest due to its unique structure and potent inhibitory properties.

Wissenschaftliche Forschungsanwendungen

Cyclophellitol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung zur Untersuchung der Mechanismen von Glycosidasen eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Substrat-Übergangs-Zustand-Konformation nachahmt, die für retenierende Beta-Glucosidasen charakteristisch ist. Wenn es vom Enzym erkannt wird, durchläuft this compound eine säurekatalysierte Ringöffnungsadditionsreaktion mit dem katalytischen Nukleophil des Enzyms. Dies führt zur Bildung einer stabilen Esterbindung, die durch den normalen katalytischen Mechanismus des Enzyms nicht hydrolysiert werden kann, was zu einer irreversiblen Hemmung führt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Cyclophellitol kann aus kommerziell erhältlichem D-Glucosid durch eine Reihe von Reaktionen synthetisiert werden. Die Synthese beinhaltet die Umwandlung von D-Glucosid in einen Cyclohexanring über eine Ferrier-II-Reaktion, die durch Palladiumchlorid vermittelt wird. Ein Epoxidring wird dann stereoselektiv gebildet . Die Einführung einer Hydroxymethylgruppe als C1-Einheit wird durch regio- und stereoselektive nucleophile Addition an den Epoxidring erreicht, gefolgt von einer Eliminierungsreaktion zur Bildung des Beta-Epoxidrings .

Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, bietet die oben beschriebene synthetische Route eine Grundlage für eine potenzielle großtechnische Produktion. Die Verwendung von Palladiumchlorid in der Ferrier-II-Reaktion bietet eine milde und effiziente Methode, die für industrielle Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cyclophellitol durchläuft säurekatalysierte Ringöffnungsadditionsreaktionen mit dem katalytischen Nukleophil von retenierenden Glycosidasen. Diese Reaktion führt zur Bildung einer stabilen Esterbindung, was zu einer irreversiblen Hemmung des Enzyms führt .

Häufige Reagenzien und Bedingungen:

Reagenzien: Palladiumchlorid, D-Glucosid, Nukleophile für regio- und stereoselektive Addition.

Bedingungen: Milde Bedingungen sind zu bevorzugen, insbesondere für Reaktionen mit mehrfach substituierten Kohlenhydraten.

Hauptprodukte: Das Hauptprodukt der Reaktion von this compound mit Glycosidasen ist ein kovalentes Enzym-Inhibitor-Addukt, das im Laufe der Zeit stabil ist und zu einer irreversiblen Hemmung führt .

Wirkmechanismus

Cyclophellitol exerts its effects by mimicking the substrate-transition-state conformation characteristic of retaining beta-glucosidases. When recognized by the enzyme, this compound undergoes an acid-catalyzed ring-opening addition reaction with the catalytic nucleophile of the enzyme. This results in the formation of a stable ester linkage that cannot be hydrolyzed by the enzyme’s normal catalytic machinery, leading to irreversible inhibition .

Vergleich Mit ähnlichen Verbindungen

Cyclophellitol ist aufgrund seiner potenten und irreversiblen Hemmung von Beta-Glucosidasen einzigartig. Zu den ähnlichen Verbindungen gehören:

This compound-Aziridin: Ein Analogon, bei dem der Epoxidsauerstoff von this compound durch Stickstoff ersetzt wird, wirkt auch als irreversibler Inhibitor von retenierenden Beta-Glucosidasen.

Glucurono-konfigurierte Cyclitolderivate: Diese Verbindungen weisen einfache Substituenten an der 4-O-Position auf und sind selektiv für Heparanase gegenüber Beta-D-exo-Glucuronidase.

Die einzigartige Struktur und die starken inhibitorischen Eigenschaften von this compound machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Eigenschaften

CAS-Nummer |

126661-83-4 |

|---|---|

Molekularformel |

C7H12O5 |

Molekulargewicht |

176.17 g/mol |

IUPAC-Name |

(1S,2R,3S,4R,5R,6R)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol |

InChI |

InChI=1S/C7H12O5/c8-1-2-3(9)4(10)5(11)7-6(2)12-7/h2-11H,1H2/t2-,3-,4+,5-,6-,7+/m1/s1 |

InChI-Schlüssel |

YQLWKYQDOQEWRD-GEGSFZHJSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H]2[C@@H]1O2)O)O)O)O |

SMILES |

C(C1C(C(C(C2C1O2)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C2C1O2)O)O)O)O |

Synonyme |

1,6-epi-cyclophellitol 5-hydroxymethyl-7-oxabicyclo(4,1,0)heptane-2,3,4-triol cyclophellitol epi-CPL |

Herkunft des Produkts |

United States |

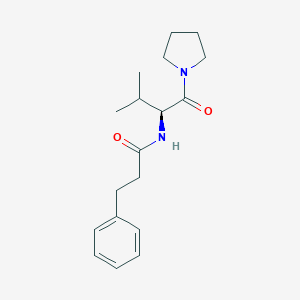

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B163022.png)